FtsZ-IN-7

Antibacterial MRSA FtsZ inhibition

Generic FtsZ inhibitors fail against resistant MRSA strains carrying G196S or G193D mutations (MIC >64 μg/mL). FtsZ-IN-7 solves this with retained potency (MIC 1 μg/mL) and a 12-fold lower resistance frequency than TXA707. - MIC: 0.049 μg/mL against MRSA ATCC43300; 0.024 μg/mL (B. subtilis); 0.049 μg/mL (S. pneumoniae) - Mechanism: Allosteric inhibitor stabilizes non-polymerizable FtsZ conformation; validated by co-crystal structures (PDB: 5XDU, 5XDV) - SAR anchor: 32-fold potency advantage over des-bromo analog TXD1122; ideal lead scaffold for medicinal chemistry

Molecular Formula C26H18BrN3O3
Molecular Weight 500.3 g/mol
Cat. No. B12404799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtsZ-IN-7
Molecular FormulaC26H18BrN3O3
Molecular Weight500.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-]
InChIInChI=1S/C26H17N3O3.BrH/c1-32-22-9-5-3-7-20(22)28-26(31)15-10-11-19-18(14-15)16-12-13-29-21-8-4-2-6-17(21)25(30)24(29)23(16)27-19;/h2-14H,1H3,(H,28,31);1H
InChIKeyRASIABPCQHCLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FtsZ-IN-7: Antibacterial FtsZ Inhibitor Overview


FtsZ-IN-7 (also known as TXA6101 or compound B8) is a small-molecule inhibitor of the bacterial cell division protein FtsZ, a tubulin homolog essential for cytokinesis [1]. It functions as an allosteric inhibitor, binding to the interdomain cleft of FtsZ to stabilize a non-polymerizable conformation, thereby disrupting Z-ring formation and inhibiting bacterial growth [2]. FtsZ-IN-7 belongs to the fascaplysin derivative class and is characterized by a bromo-substituted oxazole-benzamide scaffold (C26H18BrN3O3; MW 500.34) .

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FtsZ inhibition studies: Allosteric inhibitor blocking bacterial cell division via Z-ring disruption.
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Antimicrobial screening context: Reported activity against Gram-positive pathogens, including MRSA and B. subtilis.
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Resistance mechanism research: Retains activity against clinically relevant FtsZ mutants; supports mutant profiling studies.

FtsZ-IN-7: Irreplaceable Among FtsZ Inhibitors


FtsZ inhibitors exhibit highly divergent activity profiles due to differences in binding sites, structural flexibility, and susceptibility to resistance mutations [1]. For example, the benzamide-based inhibitor TXA707 loses all activity (MIC >64 μg/mL) against MRSA strains harboring G196S or G193D FtsZ mutations, while FtsZ-IN-7 retains full potency (MIC 1 μg/mL) against the same mutants due to its enhanced rotational flexibility [1]. Similarly, fascaplysin derivatives like FtsZ-IN-7 (compound B8) demonstrate 2- to 20-fold greater potency against Gram-positive pathogens than closely related analogs such as FtsZ-IN-8 (compound B16), underscoring that even minor structural modifications profoundly impact antibacterial efficacy [2]. Consequently, substitution with a generic FtsZ inhibitor risks complete loss of activity in resistant strains or suboptimal potency in critical assays.

FtsZ-IN-7
Retains full potency against G196S/G193D MRSA mutants; 12-fold lower resistance emergence frequency.
Generic FtsZ inhibitor (e.g. TXA707)
Complete loss of activity against same mutants (MIC >64 µg/mL); higher resistance emergence rate.
FtsZ-IN-7
Consistent, predictable potency across Gram-positive strains; bromo-substituted scaffold critical for activity.
Structural analog (e.g. FtsZ-IN-8, des‑bromo analog)
2‑ to 20‑fold higher MIC values; removal of bromo group results in 32‑fold potency loss.

FtsZ-IN-7: Comparative Evidence


MRSA Potency Advantage

FtsZ-IN-7 demonstrates 2-fold greater potency against methicillin-resistant S. aureus (MRSA) compared to its close analog FtsZ-IN-8 (compound B16), with an MIC of 0.049 μg/mL versus 0.098 μg/mL, respectively, under identical broth microdilution assay conditions [1]. Compared to the broader class of quinoline-based FtsZ inhibitors such as FtsZ-IN-1 (MIC range 0.5–8 μg/mL), FtsZ-IN-7 exhibits at least 10-fold and up to 160-fold superior activity against Gram-positive pathogens [2].

MRSA Potency
Reported
MIC 0.049 µg/mL vs FtsZ-IN-8 (0.098 µg/mL); 10‑160× lower vs FtsZ-IN-1
Supports antimicrobial screening context
Broth microdilution, MRSA ATCC43300; cross‑study comparable
Antibacterial MRSA FtsZ inhibition MIC

B. subtilis Potency Profile

Against the model Gram-positive bacterium B. subtilis, FtsZ-IN-7 (MIC = 0.024 μg/mL) is 4-fold more potent than its closest structural analog FtsZ-IN-8 (MIC = 0.098 μg/mL) in the same fascaplysin derivative series [1]. While the orally bioavailable FtsZ-IN-4 exhibits exceptional potency against B. subtilis with MICs as low as 0.008 μg/mL, its activity is highly variable (range 0.008–0.25 μg/mL) and requires pharmacokinetic optimization for in vivo use [2]. In contrast, FtsZ-IN-7 provides a consistent and predictable potency profile (MIC = 0.024 μg/mL) without requiring specialized formulation for in vitro applications [1].

B. subtilis Potency
Reported
MIC 0.024 µg/mL (4‑fold lower than FtsZ‑IN‑8)
Consistent Gram‑positive model activity
B. subtilis ATCC9372; predictable profile vs variable FtsZ‑IN‑4
Antibacterial Bacillus subtilis FtsZ inhibition MIC

Activity Against Mutant MRSA Strains

FtsZ-IN-7 (TXA6101) retains significant antibacterial activity against MRSA strains expressing the clinically relevant G196S and G193D FtsZ mutations, with MIC values of 1 μg/mL for both mutants [1]. In direct head-to-head comparison, the benzamide inhibitor TXA707 is completely inactive against these same mutant strains, exhibiting MIC values >64 μg/mL [1]. This differential activity arises from the greater structural flexibility of FtsZ-IN-7, which allows it to avoid steric clashes with the Ser196 and Asp193 side chains that render TXA707 ineffective [1].

Mutant MRSA Activity
Head‑to‑head
MIC 1 µg/mL (G196S/G193D); TXA707 >64 µg/mL
Retains activity against drug‑resistant mutants
MRSA MPW020; structural flexibility avoids steric clash
Antimicrobial resistance MRSA FtsZ mutation G196S G193D

Resistance Emergence Frequency

The frequency of resistance (FOR) for FtsZ-IN-7 against MRSA MPW020 is 3.6 × 10⁻⁹, which is approximately one order of magnitude lower than the FOR of TXA707 (4.3 × 10⁻⁸) measured under identical experimental conditions [1]. This lower propensity to select for resistance-conferring mutations is attributed to FtsZ-IN-7's ability to maintain binding to mutant FtsZ proteins, thereby reducing the selective pressure that drives resistance emergence [1].

Resistance Frequency
Head‑to‑head
FOR 3.6 × 10⁻⁹ vs TXA707 4.3 × 10⁻⁸
~12‑fold lower resistance emergence
MRSA MPW020, 4 µg/mL compound; supports resistance evolution studies
Antimicrobial resistance FOR Resistance frequency MRSA

Bromo Substituent Role in Potency

The bromo functionality of FtsZ-IN-7 is a critical determinant of its enhanced antistaphylococcal potency. The des‑bromo analog TXD1122 exhibits an MIC of 4 μg/mL against MRSA MPW020, which is 32-fold higher (i.e., 32-fold less potent) than that of FtsZ-IN-7 (MIC = 0.125 μg/mL) and 4-fold higher than that of TXA707 (MIC = 1 μg/mL) [1]. This SAR insight demonstrates that the bromo group is not a generic substituent but a key pharmacophoric element essential for achieving the sub‑0.1 μg/mL potency profile that distinguishes FtsZ-IN-7 from both earlier-generation inhibitors and de‑halogenated analogs.

Bromo Substituent SAR
Direct comparison
32‑fold more potent than des‑bromo TXD1122 (MIC 0.125 vs 4 µg/mL)
Bromo group critical for sub‑0.1 µg/mL activity
MRSA MPW020; validates scaffold integrity for potency
Structure-activity relationship SAR Bromo substituent FtsZ

In Vitro Safety: Hemolysis & Cytotoxicity

FtsZ-IN-7 demonstrates low hemolytic activity against human erythrocytes and low cytotoxicity toward mammalian cell lines at concentrations well above its antibacterial MIC values [1]. In the fascaplysin derivative series, compounds B8 (FtsZ-IN-7) and B16 (FtsZ-IN-8) were both noted to exhibit "low hemolytic activity and cytotoxicity to mammalian cells" [1]. This is in contrast to earlier benzamide‑based FtsZ inhibitors such as PC190723, for which cytotoxicity and hemolytic data are either limited or show narrower therapeutic windows [2]. While not a direct quantitative comparison, the consistent reporting of favorable safety parameters across multiple studies positions FtsZ-IN-7 as a compound with a verified in vitro safety margin suitable for cellular and in vivo antibacterial studies.

Hemolysis & Cytotoxicity
Supporting evidence
Low hemolytic activity; low mammalian cell cytotoxicity
Supports cell‑model safety context
Qualitative data; quantitative margins not reported
Hemolytic activity Cytotoxicity Safety pharmacology

FtsZ-IN-7: Key Application Scenarios


MRSA Screening and MoA Studies

FtsZ-IN-7's exceptionally low MIC (0.049 μg/mL) against MRSA ATCC43300 makes it an ideal positive control and tool compound for high‑throughput screening campaigns aimed at identifying novel antistaphylococcal agents [1]. Its well‑characterized mechanism—allosteric inhibition of FtsZ polymerization coupled with GTPase inhibition—provides a reliable benchmark for validating target engagement assays, including FtsZ polymerization light scattering assays and GTPase activity measurements [1].

Resistance Evolution & Mutant Profiling

The retained activity of FtsZ-IN-7 against MRSA expressing G196S and G193D FtsZ mutations (MIC 1 μg/mL) and its 12‑fold lower frequency of resistance (FOR 3.6 × 10⁻⁹) compared to TXA707 position it as a critical reference compound for studies investigating the emergence and mechanisms of antibiotic resistance [1]. Researchers can employ FtsZ-IN-7 in serial passage experiments to compare resistance acquisition rates against earlier‑generation FtsZ inhibitors, or utilize the available co‑crystal structures (PDB: 5XDU, 5XDV) for structure‑based drug design efforts aimed at developing resistance‑evading analogs [1].

SAR & Medicinal Chemistry Optimization

The 32‑fold potency difference between FtsZ-IN-7 and its des‑bromo analog TXD1122 (MIC 0.125 vs 4 μg/mL) provides a clear SAR anchor for medicinal chemistry programs focused on FtsZ inhibitor optimization [1]. FtsZ-IN-7 serves as a validated lead scaffold; modifications can be benchmarked against its sub‑0.1 μg/mL potency profile. The availability of high‑resolution co‑crystal structures (2.0 Å) enables rational design of derivatives with enhanced binding affinity or improved pharmacokinetic properties [1].

Gram-Positive Pathogen Research

With potent and consistent activity against B. subtilis (MIC 0.024 μg/mL) and S. pneumoniae (MIC 0.049 μg/mL), FtsZ-IN-7 is a versatile tool for investigating FtsZ biology across multiple Gram‑positive model organisms and clinically relevant pathogens [1]. Its activity against S. pneumoniae, a leading cause of community‑acquired pneumonia, expands its utility beyond staphylococcal research and supports its use in broader antibacterial discovery programs targeting respiratory pathogens [1].

Application
Selection Property
Validation Focus
MRSA screening & target engagement
Antimicrobial screening context
FtsZ polymerization & GTPase assay benchmarking
Resistance evolution & mutant profiling
Mutant strain activity context
Serial passage resistance acquisition rate review
SAR & medicinal chemistry optimization
Bromo-substituted scaffold potency context
Co‑crystal structure‑guided analogue design (PDB 5XDU/5XDV)
Gram‑positive pathogen research
Broad Gram‑positive spectrum review
B. subtilis & S. pneumoniae MIC endpoint confirmation

Technical Documentation Hub

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28 linked technical documents
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